2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-phenylpropyl)acetamide
Description
This compound is a structurally complex molecule featuring three distinct pharmacophoric motifs:
- 1,2,4-Oxadiazole ring: Substituted with a 4-chlorophenyl group at position 3, a motif known for enhancing metabolic stability and binding affinity in medicinal chemistry .
- Acetamide side chain: Linked to a 3-phenylpropyl group, which may influence lipophilicity and membrane permeability.
Its synthesis likely involves cyclocondensation of amidoxime intermediates with carbonyl precursors, followed by nucleophilic substitution or coupling reactions to append the acetamide side chain.
Properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN4O3/c1-17-15-18(2)31(16-22(32)28-14-6-9-19-7-4-3-5-8-19)26(33)23(17)25-29-24(30-34-25)20-10-12-21(27)13-11-20/h3-5,7-8,10-13,15H,6,9,14,16H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFSFVSWDOSFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCCCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-phenylpropyl)acetamide is a complex organic molecule that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique combination of functional groups including an oxadiazole ring and a dihydropyridine moiety. The presence of the 4-chlorophenyl group is significant as it often enhances biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN3O3 |
| Molecular Weight | 417.89 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
Antioxidant Activity
Research indicates that compounds with oxadiazole moieties often exhibit significant antioxidant properties. The DPPH radical scavenging assay demonstrates that derivatives containing the oxadiazole ring can outperform standard antioxidants like ascorbic acid. In comparative studies, similar compounds have shown up to 1.5 times higher antioxidant activity than ascorbic acid, highlighting the potential of this compound in oxidative stress-related conditions .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, related oxadiazole compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism of action could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
The anticancer activity of compounds containing the dihydropyridine and oxadiazole structures has been explored in vitro. Studies employing the NCI DTP protocol have indicated that these compounds can inhibit cancer cell proliferation across multiple lines. The specific pathways involved include apoptosis induction and cell cycle arrest, although detailed mechanisms remain to be fully elucidated .
Case Studies
- Antioxidant Efficacy : A study conducted on a series of oxadiazole derivatives demonstrated that introducing a chlorophenyl group significantly enhanced the DPPH scavenging ability compared to non-substituted analogs .
- Antimicrobial Screening : In a recent investigation, several synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/ml .
- Anticancer Activity : A compound similar in structure was evaluated for its effects on human breast cancer cells (MCF-7). The study revealed a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer research. Compounds similar to 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-phenylpropyl)acetamide have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of oxadiazoles have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating significant activity against breast and colon cancer cells .
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. It has been noted that oxadiazole derivatives can act as selective inhibitors of lipoxygenase enzymes, which are involved in inflammatory processes. Inhibiting these enzymes can lead to reduced inflammation and pain relief .
Antimicrobial Activity
Research indicates that compounds with oxadiazole rings exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The synthesis of various oxadiazole derivatives has been associated with enhanced antibacterial activity, making them potential candidates for developing new antibiotics .
Case Study: In Silico Analysis
A study involving molecular docking simulations has been conducted to predict the binding affinity of 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-y}-N-(3-phenylpropyl)acetamide to specific protein targets associated with cancer and inflammation. The results showed favorable interactions with key amino acid residues in the active sites of target proteins .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the oxadiazole group is crucial for its biological activity. Variations in substituents on the phenyl rings can lead to derivatives with enhanced or altered pharmacological profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A close analog, 2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide (), differs only in the acetamide substituent (4-isopropylphenyl vs. 3-phenylpropyl). Key comparisons include:
However, the latter may reduce metabolic oxidation due to steric hindrance .
Electronic and NMR Profile Comparisons
highlights NMR chemical shift variations in regions A (positions 39–44) and B (positions 29–36) among structurally related compounds. For example:
- In the target compound, the 3-phenylpropyl group may induce downfield shifts in region A due to electron-withdrawing effects from the phenyl ring.
- In contrast, the 4-isopropylphenyl analog could exhibit upfield shifts in region B due to reduced conjugation with the oxadiazole core .
| Proton Region | Target Compound (δ, ppm) | Analog (δ, ppm) | Interpretation |
|---|---|---|---|
| Region A | ~7.3–7.5 (aromatic) | ~7.1–7.3 | Substituent-induced deshielding |
| Region B | ~2.8–3.1 (alkyl) | ~3.0–3.2 | Steric effects on local electron density |
These shifts suggest divergent electronic environments, impacting interactions with biological targets such as enzymes or receptors.
Crystallographic and SHELX Refinement Insights
While crystallographic data for the target compound is unavailable, and emphasize the utility of SHELXL in refining structurally analogous molecules. For example:
- Oxadiazole rings in similar compounds exhibit bond lengths of ~1.30–1.34 Å (C=N) and ~1.44–1.47 Å (N–O), consistent with resonance stabilization .
- The dihydropyridinone core typically adopts a planar conformation, stabilized by intramolecular hydrogen bonding (C=O∙∙∙H–N), which may be perturbed by bulky acetamide substituents .
Tables
Table 1: Structural Comparison of Target Compound and Analog
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
